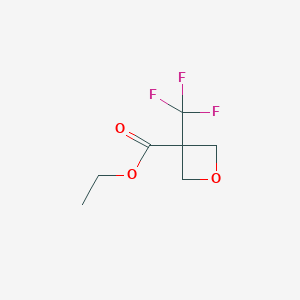
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is a compound that belongs to the oxetane family, characterized by a four-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different functionalized oxetanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxonium methylide are employed.
Major Products
The major products formed from these reactions include various functionalized oxetanes, tetrahydrofurans (THFs), and other ring-expanded derivatives .
科学的研究の応用
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, influencing biological activity . The compound’s trifluoromethyl group also plays a crucial role in modulating its reactivity and interactions .
類似化合物との比較
Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- 2-Hydroxymethyloxetane
- 3-(3-Trifluoromethyl)-1H-pyrazole derivatives
Uniqueness
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity . This makes it a valuable compound in various fields of research and application.
特性
分子式 |
C7H9F3O3 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
ethyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(3-12-4-6)7(8,9)10/h2-4H2,1H3 |
InChIキー |
OTTQHVFXZHXDPM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(COC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
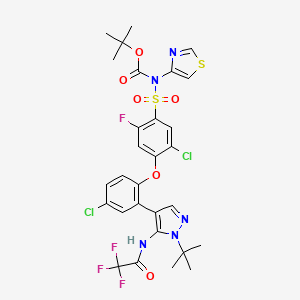
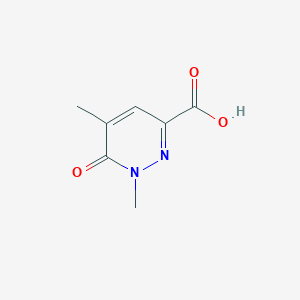

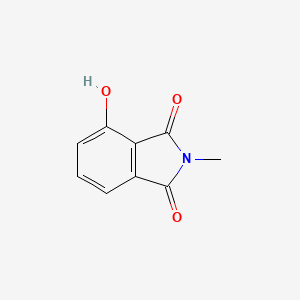
![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
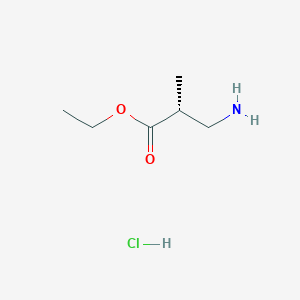

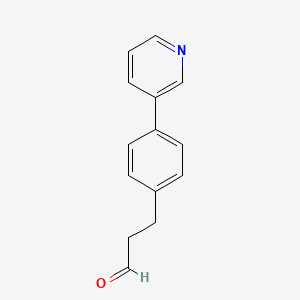

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
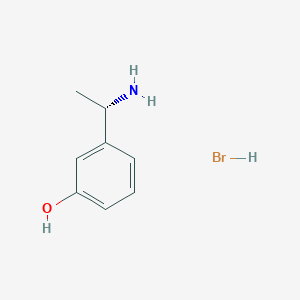
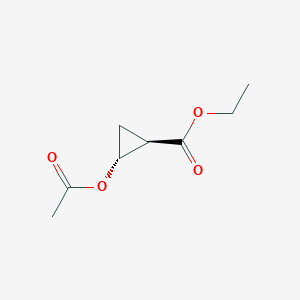
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
